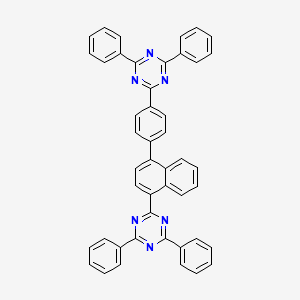
Thalidomide-5-(PEG4-acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5-(PEG4-acid) is a PROTAC (PROteolysis TArgeting Chimeras) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as HATU to form a stable amide bond. The PEG (polyethylene glycol) spacer improves water solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG4-acid) is synthesized by conjugating thalidomide with a PEG4 linker that terminates in a carboxylic acid group. The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(PEG4-acid) are not detailed, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The compound is typically produced in reagent grade for research use only .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5-(PEG4-acid) undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Hydrolysis: Thalidomide itself undergoes spontaneous hydrolysis in aqueous solutions at physiological pH.
Common Reagents and Conditions:
Major Products Formed:
Aplicaciones Científicas De Investigación
Thalidomide-5-(PEG4-acid) has a wide range of scientific research applications, including:
Mecanismo De Acción
Thalidomide-5-(PEG4-acid) exerts its effects by acting as a PROTAC building block. It contains an E3 ligase ligand that binds to the E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of target proteins. The PEG4 spacer improves the solubility and bioavailability of the compound, enhancing its effectiveness in biological systems .
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer properties.
Uniqueness: Thalidomide-5-(PEG4-acid) is unique due to its incorporation of a PEG4 linker, which improves water solubility and facilitates the formation of stable amide bonds with primary amine groups. This makes it a valuable tool in the synthesis of PROTACs and other research applications .
Propiedades
Fórmula molecular |
C25H31N3O11 |
|---|---|
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33) |
Clave InChI |
CGPXOSBXEQUWRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)

